molecular formula C15H23N3 B2411337 2-Nonyl-2H-1,2,3-benzotriazole CAS No. 71800-83-4

2-Nonyl-2H-1,2,3-benzotriazole

Cat. No.: B2411337
CAS No.: 71800-83-4
M. Wt: 245.37
InChI Key: ZDACBIUSUQCJAO-UHFFFAOYSA-N
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Description

2-Nonyl-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives, including this compound, are widely used due to their ability to form stable complexes with metals, making them effective corrosion inhibitors. These compounds also exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-Nonyl-2H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with nonyl halides. One common method is the reaction of benzotriazole with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Nonyl-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nonyl-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nonyl-2H-1,2,3-benzotriazole involves its ability to interact with metal surfaces and biological targets. As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. In biological systems, the compound can interact with enzymes and receptors, disrupting their normal function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-Nonyl-2H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its long nonyl chain, which can enhance its hydrophobicity and interaction with lipid membranes, potentially increasing its effectiveness in certain applications .

Properties

IUPAC Name

2-nonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-3-4-5-6-7-10-13-18-16-14-11-8-9-12-15(14)17-18/h8-9,11-12H,2-7,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDACBIUSUQCJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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